molecular formula C12H14BrClO3 B12525168 Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- CAS No. 655234-61-0

Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)-

Cat. No.: B12525168
CAS No.: 655234-61-0
M. Wt: 321.59 g/mol
InChI Key: USYXCMZJCINTEI-UHFFFAOYSA-N
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Description

Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with bromine, methoxy, and isopropoxy groups, along with an acetyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- typically involves the reaction of 2-bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic acid with thionyl chloride in the presence of a catalyst such as DMF (dimethylformamide). The reaction is carried out at ambient temperature for several hours, followed by purification through distillation and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive chemicals like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

    Esterification: Reaction with alcohols to form esters.

Common Reagents and Conditions

    Thionyl Chloride: Used in the initial synthesis.

    Alcohols: For esterification reactions.

    Water: For hydrolysis reactions.

Major Products

    Carboxylic Acids: Formed from hydrolysis.

    Esters: Formed from esterification reactions.

Scientific Research Applications

Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- involves its reactivity with nucleophiles due to the presence of the acetyl chloride group. This reactivity allows it to form various derivatives through substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetyl chloride: Lacks the bromine, methoxy, and isopropoxy groups.

    2-Bromo-4-methoxybenzeneacetyl chloride: Lacks the isopropoxy group.

    4-Methoxy-5-(1-methylethoxy)benzeneacetyl chloride: Lacks the bromine group.

Properties

CAS No.

655234-61-0

Molecular Formula

C12H14BrClO3

Molecular Weight

321.59 g/mol

IUPAC Name

2-(2-bromo-4-methoxy-5-propan-2-yloxyphenyl)acetyl chloride

InChI

InChI=1S/C12H14BrClO3/c1-7(2)17-11-4-8(5-12(14)15)9(13)6-10(11)16-3/h4,6-7H,5H2,1-3H3

InChI Key

USYXCMZJCINTEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)CC(=O)Cl)Br)OC

Origin of Product

United States

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